5-Bromo-2-(difluoromethyl)pyridin-3-amine
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Overview
Description
5-Bromo-2-(difluoromethyl)pyridin-3-amine: is a heterocyclic organic compound with the molecular formula C6H5BrF2N2 It is a derivative of pyridine, characterized by the presence of bromine and difluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)pyridin-3-amine typically involves the bromination of 2-(difluoromethyl)pyridin-3-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(difluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of boronic acids or esters, a palladium catalyst, and a base such as potassium carbonate in an aqueous or organic solvent.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-(difluoromethyl)pyridin-3-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity against various targets, making it a candidate for developing new therapeutic agents .
Industry: The compound is used in the synthesis of advanced materials, including polymers and specialty chemicals. Its reactivity and functional groups make it valuable in creating materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)pyridin-3-amine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and difluoromethyl groups can enhance binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 3-Amino-2-bromo-6-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 5-Bromo-2-(difluoromethyl)pyridin-3-amine is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C6H5BrF2N2 |
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Molecular Weight |
223.02 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5BrF2N2/c7-3-1-4(10)5(6(8)9)11-2-3/h1-2,6H,10H2 |
InChI Key |
TUPOHXDSSPEXOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)C(F)F)Br |
Origin of Product |
United States |
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